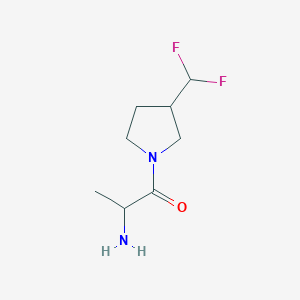
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds like “4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is characterized by a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group . The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research demonstrates various synthesis techniques for pyrimidine derivatives, including 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine. For example, the synthesis of tricationic pyrimidines and their characterization through mass spectrometry, semiempirical calculations, and X-Ray analysis has been explored (Venkatachalam et al., 2002).
Chemical Reactions and Characterizations : Another study focused on the nucleophilic substitution of pyrimidines, leading to the formation of various salts and pyrimidinaminides, which were then characterized (Schmidt, 2002).
Formation of Hetarenes : The formation of (pyrimidin-2,4,6-triyl)-tris-hetarenium salts through nucleophilic substitution is another area of research. The resulting compounds were stabilized and characterized, providing insights into the chemical behavior of such pyrimidine derivatives (Schmidt & Hetzheim, 1997).
Chemical Properties and Applications
Stability and Reactivity Studies : Research into the stability and reactivity of pyrimidyllithium species, particularly when flanked by electron-withdrawing substituents like trifluoromethyl, has been conducted. This study provides valuable information for the development of new chemical syntheses and applications (Schlosser, Lefebvre, & Ondi, 2006).
Nonlinear Optical Properties : Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. The study of thiopyrimidine derivatives, including vibrational analysis and molecular electronic potential, reveals potential applications in optoelectronics and other high-tech applications (Hussain et al., 2020).
Intramolecular Interactions : The synthesis and analysis of non-covalent interactions in pyrimidine derivatives, like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, offer insights into intramolecular hydrogen bonding and other interactions, crucial for understanding the compound's chemical behavior (Zhang et al., 2018).
Applications in Optoelectronics
- Ir(III) Phosphors for OLEDs : The synthesis of pyrimidine chelates and their use in heteroleptic Ir(III) metal complexes for OLEDs demonstrates the potential of pyrimidine derivatives in advanced display technologies. The study highlights the synthesis, structural analysis, and application toward high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological pathways due to their versatile structure .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical properties of pyrrolidine derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
4-chloro-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-7-3-8(15-5-14-7)16-2-1-6(4-16)9(11,12)13/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMVLVSDQHONBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



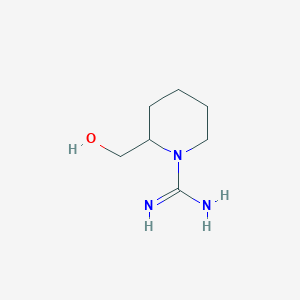
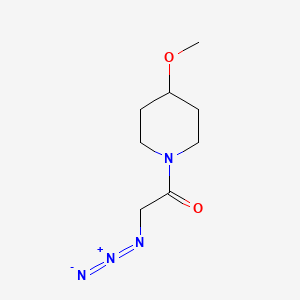
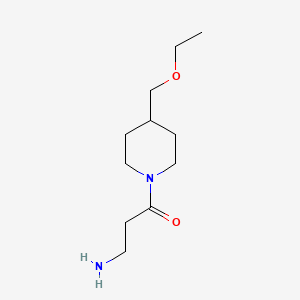
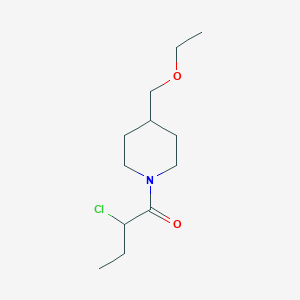
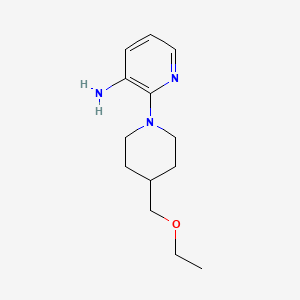


![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
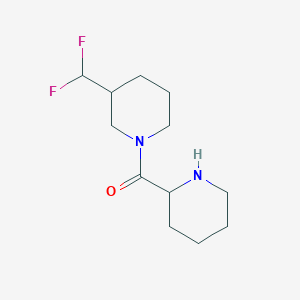
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
